

Biophysical Properties of the TAT (47-57) Peptide: An In-depth Technical Guide

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Compound of Interest

Compound Name: TAT (47-57) GGG-Cys(Npys)

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Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein is a potent regulator of viral gene expression. A small, highly cationic fragment of this protein, spanning residues 47-57, has garnered significant attention for its remarkable ability to traverse biological membranes. This peptide, commonly referred to as TAT (47-57), has the amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR)[1]. Its capacity to penetrate cells has positioned it as a leading cell-penetrating peptide (CPP) for the delivery of a wide range of therapeutic and diagnostic cargoes, including proteins, nucleic acids, and nanoparticles[1][2]. Understanding the fundamental biophysical properties of TAT (47-57) is paramount for its effective application in drug development and biomedical research. This technical guide provides a comprehensive overview of the core biophysical characteristics of the TAT (47-57) peptide, with a focus on its structure, membrane interaction, and translocation mechanisms.

Core Biophysical Properties

The TAT (47-57) peptide is characterized by its high net positive charge at physiological pH, primarily due to the presence of six arginine and two lysine residues[3]. This polycationic nature is a key determinant of its interaction with negatively charged components of the cell surface and plasma membrane.

Structure and Conformation

In aqueous solution, the TAT (47-57) peptide predominantly exists in a random coil conformation, as indicated by circular dichroism (CD) spectroscopy[3]. This flexible structure is thought to be advantageous for its interaction with the diverse and dynamic environment of the cell surface. Upon interaction with lipid membranes, there is no significant induction of a helical structure[3].

Data Presentation: Quantitative Biophysical Parameters

The interaction of TAT (47-57) with lipid membranes has been quantitatively characterized by various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters from the literature.

Parameter	Value	Lipid Composition	Method	Reference
Dissociation Constant (Kd)	32.0 ± 5.6 μM	POPC	Second Harmonic Generation	[4]
7.5 ± 2.0 μM	POPG	Second Harmonic Generation	[4]	
Apparent Binding Constant (Kapp)	~103 - 104 M ⁻¹	POPC/POPG	Isothermal Titration Calorimetry	[5][6]
Intrinsic Binding Constant (Kp)	~1 - 10 M ⁻¹	POPC/POPG	Isothermal Titration Calorimetry	[5]
Reaction Enthalpy (ΔH°)	~ -1.5 kcal/mol	POPC/POPG	Isothermal Titration Calorimetry	[5][6]
Binding Stoichiometry (Peptide:Lipid)	~ 1:8	POPG	Light Scattering	[5][6]

Table 1: Thermodynamic Parameters of TAT (47-57) Binding to Model Lipid Membranes.

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol).

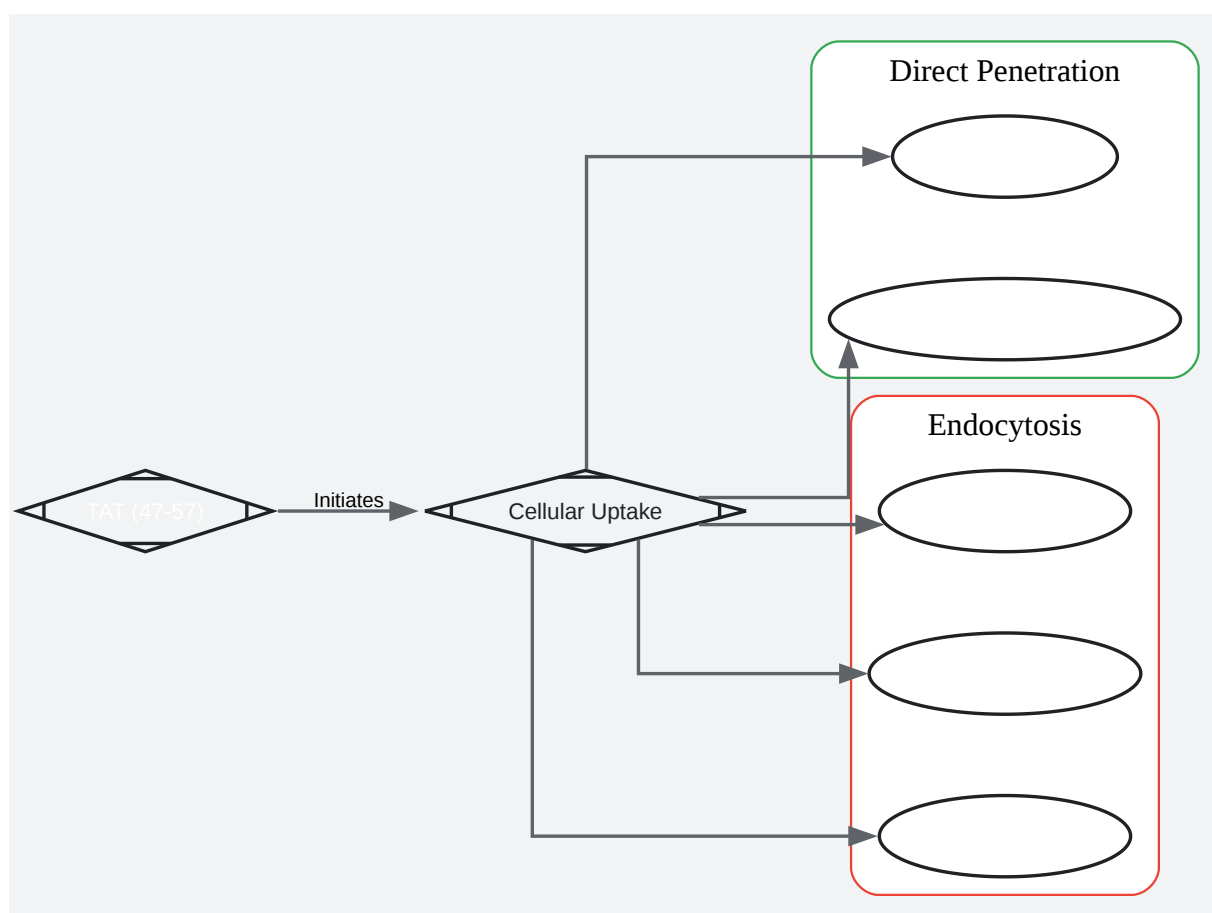
Membrane Translocation

The translocation of TAT (47-57) across the plasma membrane is a complex process that is influenced by the lipid composition of the membrane. The presence of negatively charged lipids, such as phosphatidylserine (PS), and lipids that induce negative membrane curvature, like phosphatidylethanolamine (PE), has been shown to facilitate its translocation[7][8]. For instance, rhodamine-tagged TAT (47-57) rapidly crosses giant unilamellar vesicles (GUVs)

composed of PS/PC/PE, while its entry into GUVs made of only PS/PC is significantly slower[7][8].

Mechanisms of Cellular Uptake

The precise mechanism of TAT (47-57) cellular entry is still a subject of active research, with evidence supporting multiple pathways. These can be broadly categorized into direct penetration and endocytosis.



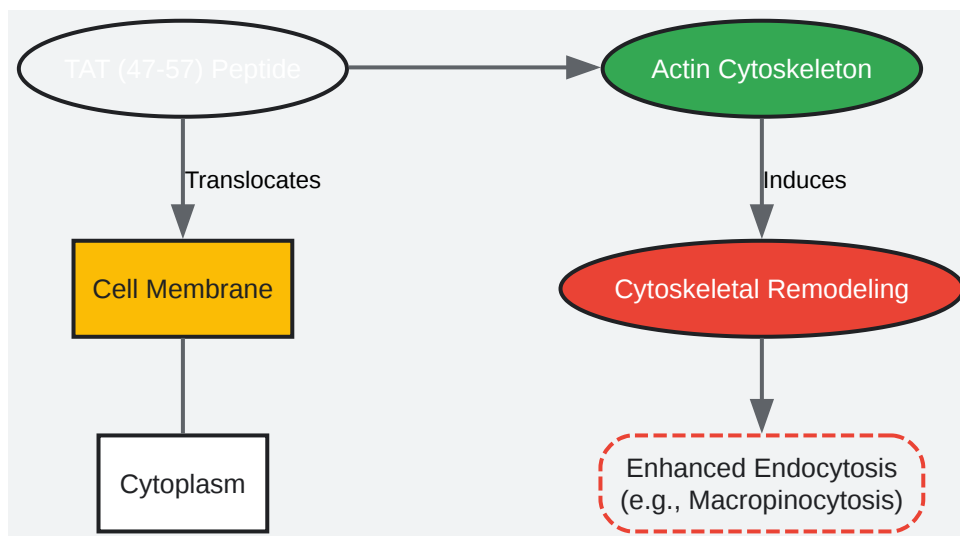
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Caption: Cellular uptake mechanisms of the TAT (47-57) peptide.

Interaction with the Cytoskeleton

Upon entering the cell, the TAT (47-57) peptide can interact with the actin cytoskeleton. This interaction is thought to play a role in the subsequent intracellular trafficking of the peptide and

its cargo. The highly cationic nature of the peptide facilitates a strong interaction with the negatively charged filamentous actin (F-actin)[9]. This interaction can lead to the remodeling of the cytoskeleton, which may promote cellular uptake through mechanisms like macropinocytosis[9][10].



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Caption: Interaction of TAT (47-57) with the actin cytoskeleton.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Peptide-Liposome Interaction

Objective: To determine the thermodynamic parameters (K_d , ΔH° , stoichiometry) of TAT (47-57) binding to liposomes.

Methodology:

- Sample Preparation:
 - Prepare a solution of TAT (47-57) peptide in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined, typically in the range of 40 μM .

- Prepare unilamellar liposomes of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion. The final lipid concentration should be significantly higher than the peptide concentration, for instance, 400 μM .
- Ensure that the peptide and liposome solutions are in identical, degassed buffer to minimize heats of dilution.
- ITC Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Set the reference power and stirring speed (e.g., 5 $\mu\text{cal/sec}$ and 750 rpm, respectively).
 - Equilibrate the instrument until a stable baseline is achieved.
- Titration:
 - Load the TAT (47-57) solution into the sample cell.
 - Load the liposome suspension into the injection syringe.
 - Perform a series of injections (e.g., 20-30 injections of 1-2 μL each) of the liposome solution into the peptide solution.
 - Record the heat change associated with each injection.
- Data Analysis:
 - Integrate the heat-flow peaks for each injection.
 - Subtract the heat of dilution, determined from a control experiment (titrating liposomes into buffer).
 - Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to extract the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the secondary structure of TAT (47-57) in solution and upon interaction with membrane-mimicking environments.

Methodology:

- Sample Preparation:
 - Dissolve the TAT (47-57) peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 25-50 μ M.
 - To mimic a membrane environment, prepare samples in the presence of liposomes or membrane-mimetic solvents like 2,2,2-trifluoroethanol (TFE).
- CD Spectrometer Setup:
 - Use a quartz cuvette with a short path length (e.g., 0.1 cm).
 - Set the wavelength range, typically from 190 to 250 nm.
 - Set the scanning speed and the number of accumulations to obtain a good signal-to-noise ratio.
- Data Acquisition:
 - Record the CD spectrum of the buffer (or buffer with liposomes) as a baseline.
 - Record the CD spectrum of the peptide sample.
 - Subtract the baseline spectrum from the sample spectrum.
- Data Analysis:
 - Convert the raw data (ellipticity) to mean residue ellipticity $[\theta]$.
 - Analyze the shape of the spectrum to qualitatively determine the secondary structure content. A minimum around 198 nm is characteristic of a random coil structure.

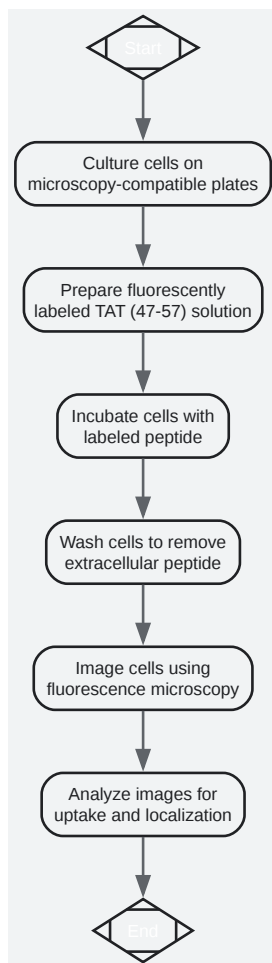
Fluorescence Microscopy for Cellular Uptake Visualization

Objective: To visualize the cellular uptake and intracellular localization of fluorescently labeled TAT (47-57).

Methodology:

- Cell Culture:
 - Culture cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides suitable for microscopy.
- Sample Preparation:
 - Prepare a stock solution of fluorescently labeled TAT (47-57) (e.g., FAM-labeled TAT (47-57)).
 - Dilute the labeled peptide in cell culture medium to the desired final concentration (e.g., 1-10 μ M).
- Cellular Incubation:
 - Replace the cell culture medium with the medium containing the labeled peptide.
 - Incubate the cells for a specific time period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
 - For studying uptake mechanisms, pre-incubate cells with endocytosis inhibitors if required.
- Imaging:
 - Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove extracellular peptide.
 - Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the fluorophore used.

- Acquire images in different focal planes to assess intracellular localization.



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